molecular formula C6H11IO2 B1401556 Iodomethyl 3-methylbutanoate CAS No. 63379-63-5

Iodomethyl 3-methylbutanoate

Cat. No.: B1401556
CAS No.: 63379-63-5
M. Wt: 242.05 g/mol
InChI Key: PORBZORDWZTHAP-UHFFFAOYSA-N
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Description

Iodomethyl 3-methylbutanoate is an organic compound with the molecular formula C6H11IO2 It is an ester derived from 3-methylbutanoic acid and iodomethane

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodomethyl 3-methylbutanoate can be synthesized through the esterification of 3-methylbutanoic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Iodomethyl 3-methylbutanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

Scientific Research Applications

Iodomethyl 3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in modifying biological molecules through esterification reactions.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of ester-based prodrugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of iodomethyl 3-methylbutanoate involves its reactivity as an ester and an alkyl iodide. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the iodomethyl group can participate in nucleophilic substitution reactions. These reactions are facilitated by the electrophilic nature of the carbon atom bonded to iodine, making it susceptible to attack by nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    Iodomethyl acetate: Similar in structure but with a simpler acyl group.

    Iodomethyl propanoate: Similar but with a propanoic acid-derived ester group.

    Iodomethyl butanoate: Similar but with a butanoic acid-derived ester group.

Uniqueness

Iodomethyl 3-methylbutanoate is unique due to the presence of the 3-methyl group on the butanoic acid moiety, which can influence its reactivity and steric properties

Properties

IUPAC Name

iodomethyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c1-5(2)3-6(8)9-4-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORBZORDWZTHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70803742
Record name Iodomethyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70803742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63379-63-5
Record name Iodomethyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70803742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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